molecular formula C23H22N4OS B6551636 2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3-methylphenyl)acetamide CAS No. 1040678-50-9

2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3-methylphenyl)acetamide

Cat. No.: B6551636
CAS No.: 1040678-50-9
M. Wt: 402.5 g/mol
InChI Key: NWUADFTYODJKLH-UHFFFAOYSA-N
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Description

The compound “2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3-methylphenyl)acetamide” is a complex organic molecule. It contains a pyrazolo[1,5-a]pyrazine core, which is a bicyclic structure consisting of a pyrazole ring fused with a pyrazine ring . This core is substituted with various functional groups, including an ethylphenyl group, a sulfanyl group, and a 3-methylphenylacetamide group .


Synthesis Analysis

The synthesis of similar pyrazolo[1,5-a]pyrazine derivatives has been reported in the literature . A common method involves the reaction of 4-chloropyrazolo[1,5-a]pyrazines with tert-butyl cyanoacetate, leading to the formation of pyrazolo[1,5-a]pyrazin-4-ylacetonitriles . These intermediates can then be further functionalized to obtain the desired product .


Molecular Structure Analysis

The molecular structure of this compound is likely to be influenced by the nature of its substituents. The presence of the pyrazolo[1,5-a]pyrazine core suggests that the molecule may exhibit aromaticity . The ethylphenyl and 3-methylphenylacetamide groups are likely to contribute to the overall hydrophobicity of the molecule .

Properties

IUPAC Name

2-[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4OS/c1-3-17-7-9-18(10-8-17)20-14-21-23(24-11-12-27(21)26-20)29-15-22(28)25-19-6-4-5-16(2)13-19/h4-14H,3,15H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWUADFTYODJKLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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